molecular formula C14H18N2O6 B5101259 4,5-dimethoxy-2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide

4,5-dimethoxy-2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B5101259
M. Wt: 310.30 g/mol
InChI Key: XXSWHHRXLZLPDA-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with the molecular formula C14H18N2O6 It is characterized by the presence of methoxy groups, a nitro group, and a tetrahydrofuran moiety attached to a benzamide core

Properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-20-12-6-10(11(16(18)19)7-13(12)21-2)14(17)15-8-9-4-3-5-22-9/h6-7,9H,3-5,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSWHHRXLZLPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCC2CCCO2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4,5-dimethoxybenzamide to introduce the nitro group, followed by the attachment of the tetrahydrofuran-2-ylmethyl moiety through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,5-Dimethoxy-2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups and the tetrahydrofuran moiety may also contribute to the compound’s overall activity by influencing its solubility, stability, and ability to interact with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethoxy-2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

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